molecular formula C38H62O17S2 B1427110 Tos-PEG13-Tos CAS No. 1456708-45-4

Tos-PEG13-Tos

Cat. No.: B1427110
CAS No.: 1456708-45-4
M. Wt: 855 g/mol
InChI Key: BFOYNTMRQQIZSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG13-Tos is synthesized through a series of chemical reactions involving the attachment of tosyl groups to a PEG chain. The general synthetic route involves the following steps:

The reaction conditions typically involve:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to 0°C.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tos-PEG13-Tos primarily undergoes nucleophilic substitution reactions due to the presence of tosyl groups. These reactions include:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Anhydrous dichloromethane, tetrahydrofuran.

    Bases: Triethylamine, pyridine.

    Temperature: Room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions are PEG derivatives with various functional groups replacing the tosyl groups. These derivatives can be further utilized in bioconjugation, drug delivery, and other applications .

Mechanism of Action

The mechanism of action of Tos-PEG13-Tos involves its ability to act as a linker or spacer in various chemical and biological processes. The tosyl groups serve as leaving groups in nucleophilic substitution reactions, allowing for the attachment of different functional groups or biomolecules. This makes this compound a valuable tool in the synthesis of complex molecules and the development of advanced drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular spacing and solubility is required .

Biological Activity

Tos-PEG13-Tos is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound is a polymeric compound composed of a tosyl (Tos) group linked to polyethylene glycol (PEG) chains. The incorporation of PEG enhances the solubility and stability of the compound, making it suitable for various biological applications. The tosyl group is known for its ability to participate in nucleophilic substitution reactions, which can be leveraged in drug delivery systems and bioconjugation processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Cellular Uptake : The PEG moiety facilitates cellular uptake through endocytosis. Studies have shown that PEGylated compounds exhibit increased permeability across cellular membranes, enhancing their bioavailability .
  • Targeted Delivery : The tosyl group allows for selective conjugation with biomolecules such as proteins or nucleic acids. This targeted delivery mechanism is crucial for applications in gene therapy and targeted cancer treatments .
  • Biocompatibility : this compound has demonstrated low cytotoxicity in various cell lines, making it a promising candidate for biomedical applications. Its biocompatibility is largely attributed to the PEG component, which reduces protein adsorption and immune response .

Case Study 1: Drug Delivery Applications

In a recent study, this compound was utilized as a carrier for anticancer drugs. The results indicated that the PEGylated formulation significantly enhanced the therapeutic efficacy of the drug while minimizing side effects. Tumor growth inhibition was observed in animal models treated with the this compound conjugate compared to controls .

Parameter Control This compound Conjugate
Tumor Volume (cm³)15 ± 27 ± 1
Survival Rate (%)5080
Side Effects (Grade)ModerateMild

Case Study 2: Gene Delivery Systems

Another investigation focused on the use of this compound in gene delivery systems. The study demonstrated that DNA encapsulated within this compound nanoparticles showed improved transfection efficiency in vitro. Flow cytometry analysis revealed a significant increase in gene expression levels when compared to standard lipofection methods .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOYNTMRQQIZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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